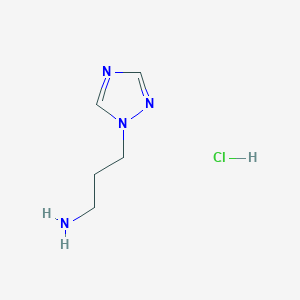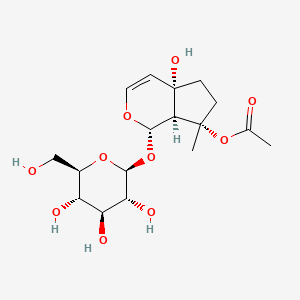
Hydrogen fluoridecollidine
Overview
Description
Hydrogen fluoridecollidine is a chemical compound with the molecular formula C8H12FN . It is also known by other names such as 2,4,6-trimethylpyridine hydrofluoride, 2,4,6-trimethylpyridine, fluoride, 2,4,6-collidine hydrofluoride, and 2,4,6-Collidine hydrogen fluoride .
Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, it’s important to note that fluorine substitution can dramatically influence the chemical outcome of fluoroalkylation reactions .Physical And Chemical Properties Analysis
This compound has a boiling point of 235.6ºC at 760 mmHg and a melting point of 90ºC . The flash point is 96.3ºC . The LogP value, which is a measure of the compound’s lipophilicity, is 2.53950 .Scientific Research Applications
Fluorination of Pyridines and Diazines
HF-pyridine is employed in the selective fluorination of pyridines and diazines, a reaction that is crucial for tuning the properties of molecules in pharmaceutical and agrochemical research. Fier and Hartwig (2013) developed a mild protocol for fluorinating carbon sites adjacent to nitrogen in pyridines and related nitrogen-bearing arenes using silver difluoride, a method that proceeds rapidly at room temperature and is safer compared to traditional fluorination methods. This approach enables the production of fluorinated derivatives of medicinally important compounds and various 2-substituted pyridines through nucleophilic displacement of fluoride, offering broad applicability in the synthesis of fluorinated heterocycles prevalent in pharmaceuticals, agrochemicals, and materials (Fier & Hartwig, 2013).
Transformation of Glycosides to Glycosyl Fluorides
López et al. (2007) introduced a novel combination of reagents, IPy2BF4 and HF-pyridine, to transform partially unprotected n-pentenyl glycosides and thioglycosides into glycosyl fluorides. This method circumvents the need for protection/deprotection steps typically required in such transformations, showcasing HF-pyridine's utility in the efficient and straightforward preparation of glycosyl fluorides, an important class of compounds in saccharide synthesis (López et al., 2007).
Mild Fluorination Reagents
Yoshino et al. (2006) discussed the development of modified fluorinating reagents like HF-pyridine, which offer a less hazardous and more manageable approach to fluorination reactions. These reagents, including ionic liquids such as EMIMF(HF)2.3, provide alternatives to handling corrosive hydrogen fluoride directly, facilitating fluorination reactions under safer conditions (Yoshino et al., 2006).
Synthesis of Fluorinated Compounds
Cao et al. (2022) utilized HF-pyridine in the synthesis of fluorinated polycyclic dehydroaltenusin analogs. Their method employs hydrogen fluoride pyridine as a fluoride source for cyclization and fluorination-dearomatization of phenols, leading to fluorocyclohexadienones. This reaction provides a convenient route to synthesize fluorine-containing compounds under mild conditions without expensive reagents, demonstrating HF-pyridine's versatility in organic synthesis (Cao et al., 2022).
Chemosensors for Fluoride Ion
Chemical sensors for fluoride ions have been developed using HF-pyridine. For instance, Lin et al. (2007) reported that pyreno[2,1-b]pyrrole and its dimeric derivative exhibit excellent selectivity and sensitivity for the detection of fluoride ions through hydrogen bonding interactions. This selectivity is advantageous for real-time and on-site applications, highlighting HF-pyridine's role in the development of chemosensors that can detect fluoride ions with remarkable sensitivity and specificity (Lin et al., 2007).
Safety and Hazards
properties
IUPAC Name |
2,4,6-trimethylpyridine;hydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N.FH/c1-6-4-7(2)9-8(3)5-6;/h4-5H,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDKGEEJHKVNSCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)C)C.F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660209 | |
| Record name | 2,4,6-Trimethylpyridine--hydrogen fluoride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
45725-47-1 | |
| Record name | 2,4,6-Trimethylpyridine--hydrogen fluoride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Methylsulfonyl)(phenyl)amino]butanoic acid](/img/structure/B1461675.png)

![1-cyclopropyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1461678.png)
![2-(Benzoylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1461679.png)



![3-(2-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B1461688.png)





